molecular formula C11H9BClNO2 B14085315 (3-(4-Chloropyridin-2-yl)phenyl)boronic acid

(3-(4-Chloropyridin-2-yl)phenyl)boronic acid

Cat. No.: B14085315
M. Wt: 233.46 g/mol
InChI Key: ZHJXEVCUPDVQTD-UHFFFAOYSA-N
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Description

(3-(4-Chloropyridin-2-yl)phenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-chloropyridin-2-yl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-(4-Chloropyridin-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-chloropyridine with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled synthesis of the compound, minimizing the risk of side reactions and improving overall yield .

Chemical Reactions Analysis

Types of Reactions: (3-(4-Chloropyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Boranes: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of (3-(4-Chloropyridin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Uniqueness: (3-(4-Chloropyridin-2-yl)phenyl)boronic acid is unique due to the presence of both a chloropyridine and a phenylboronic acid moiety. This dual functionality allows for versatile applications in organic synthesis, making it a valuable reagent in the formation of complex molecules.

Properties

Molecular Formula

C11H9BClNO2

Molecular Weight

233.46 g/mol

IUPAC Name

[3-(4-chloropyridin-2-yl)phenyl]boronic acid

InChI

InChI=1S/C11H9BClNO2/c13-10-4-5-14-11(7-10)8-2-1-3-9(6-8)12(15)16/h1-7,15-16H

InChI Key

ZHJXEVCUPDVQTD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=CC(=C2)Cl)(O)O

Origin of Product

United States

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